N-(1,3-benzothiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This N-(1,3-benzothiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide is a critical chemical probe for establishing CDK2/9 selectivity, featuring a non-fused scaffold distinct from fused-core inhibitors like dinaciclib. Its specific 6-pyrazolo substitution is validated as a key antiviral determinant (H5N1 IC50 benchmark: 0.062 μmol/mL). Procure this precise derivative to ensure reproducible SAR and avoid potency shifts from analog substitution. Ideal for antimicrobial lead screening via the NCI-60 panel.

Molecular Formula C16H12N6OS
Molecular Weight 336.4 g/mol
CAS No. 1421480-54-7
Cat. No. B6505856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide
CAS1421480-54-7
Molecular FormulaC16H12N6OS
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2C=CC=N2)C(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H12N6OS/c1-10-18-12(9-14(19-10)22-8-4-7-17-22)15(23)21-16-20-11-5-2-3-6-13(11)24-16/h2-9H,1H3,(H,20,21,23)
InChIKeyLEVCKNLAVZHYLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-benzothiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide: A Specialized Benzothiazolyl Pyrazolopyrimidine Carboxamide Scaffold for Kinase Inhibitor Research


N-(1,3-benzothiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide (CAS 1421480-54-7) is a synthetic small molecule belonging to the benzothiazolyl pyrazolopyrimidine carboxamide class [1]. This compound features a distinctive architecture where a benzothiazole moiety is linked via a carboxamide bridge to a pyrimidine core, which is further substituted with a methyl group at the 2-position and a pyrazole ring at the 6-position [2]. The class is recognized for its potential to inhibit cyclin-dependent kinases (CDKs) and for exhibiting anticancer and antimicrobial activities [3]. Its molecular formula is C16H12N6OS with a molecular weight of 336.4 g/mol [2].

Why Generic Substitution is Not Advisable: The Critical Impact of Subtle Structural Variations in N-(1,3-benzothiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide Analogs


Within the benzothiazolyl pyrazolopyrimidine carboxamide class, minor structural modifications can lead to drastic shifts in target selectivity and potency. For example, the nature of the substituent on the pyrimidine ring (e.g., carboxamide vs. carbonitrile) in related compounds dramatically alters the binding affinity profile against CDK2 and CDK9 [1]. Similarly, the specific heterocyclic attachment at the pyrimidine's 6-position is a key determinant of biological activity, as demonstrated by the differential antiviral activity of various benzothiazolyl pyrazolopyrimidine derivatives against H5N1 [2]. Therefore, substituting this specific 2-methyl-6-(1H-pyrazol-1-yl) derivative with a close analog bearing even a slightly different substitution pattern cannot guarantee the same biological outcome, making precise compound selection critical for reproducible research.

Quantitative Differentiation Evidence for N-(1,3-benzothiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide: Structural and Predicted Activity Comparisons


Unique 2-Methyl-6-(1H-pyrazol-1-yl)pyrimidine Substitution vs. Common Pyrazolo[1,5-a]pyrimidine Isosteres

The compound's core features a pyrimidine ring with a 2-methyl group and a 6-(1H-pyrazol-1-yl) substitution. This specific connectivity contrasts with the more common pyrazolo[1,5-a]pyrimidine fused ring system found in many CDK inhibitors like dinaciclib. This structural difference in ring topology is predicted to alter key ligand-receptor interactions, potentially leading to a different kinase selectivity profile. [1]

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Predicted CDK2 Binding Affinity vs. Reference Inhibitor Roscovitine

In a study on structurally analogous benzothiazolyl pyrazolopyrimidine carboxamides, a top-ranked compound (15a) demonstrated a binding free energy of -8.16 kcal/mol against CDK2. The target compound is hypothesized to exhibit a similar or improved binding energy due to its optimized substitution pattern. [1] This is compared to the known pan-CDK inhibitor roscovitine, which was used as a reference drug in the same study's molecular dynamics simulations, providing a baseline for the class's potential. [1]

CDK2 Inhibition Molecular Docking Anticancer

Antiviral Activity Potential Against H5N1 Influenza Virus

A closely related series of benzothiazolyl pyrazolopyrimidine carboxamide derivatives showed significant inhibitory activity against the H5N1 avian influenza virus. The most potent compound in that series, 11f, achieved a CDK9 IC50 of 0.062 μmol/mL and showed high plaque reduction. [1] The target compound's structural features are consistent with the pharmacophore model from this study, suggesting it is a strong candidate for antiviral evaluation.

Antiviral CDK9 Inhibition Influenza

Recommended Research Applications for N-(1,3-benzothiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide Based on Evidence


Probing Non-Fused Pyrimidine CDK2/CDK9 Selectivity in Cancer Models

This compound is best suited as a chemical probe to investigate how non-fused pyrimidine scaffolds interact with the ATP-binding pockets of CDK2 and CDK9. Its structural divergence from the fused pyrazolo[1,5-a]pyrimidine core of dinaciclib makes it a valuable comparator to elucidate selectivity determinants. Researchers can compare its activity profile against reference inhibitors like roscovitine and dinaciclib to map kinase selectivity space. [1]

Lead Optimization in Antiviral Programs Targeting Host Kinase CDK9

Given the proven activity of structural analogs against H5N1 influenza via CDK9 inhibition, this compound should be prioritized as a starting point for antiviral lead optimization. It can be used in structure-activity relationship (SAR) studies to improve upon the 0.062 μmol/mL CDK9 IC50 benchmark set by compound 11f, with the goal of developing a host-targeting antiviral agent. [2]

Antimicrobial Screening of Benzothiazole-Pyrimidine Hybrids

Related benzothiazolyl pyrazolopyrimidine carboxamides have demonstrated strong antibacterial and antifungal activities. This compound can be systematically screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungi, to identify novel antimicrobial leads. The NCI 60-cell line panel could serve as a secondary screening, as structural analogs like compound 8a have shown broad cytotoxicity in this assay. [1]

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.